5,7-Dichlorobenzo[d]oxazol-2(3H)-one
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Overview
Description
5,7-Dichlorobenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C7H3Cl2NO2 It is a derivative of benzo[d]oxazole, characterized by the presence of two chlorine atoms at the 5 and 7 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichlorobenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2-aminophenol with phosgene or its derivatives. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichlorobenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents
Biological Activity
5,7-Dichlorobenzo[d]oxazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H4Cl2N2O
- Molecular Weight : 219.03 g/mol
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. In a study evaluating various benzoxazole derivatives, compounds similar to this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for Gram-positive bacteria and slightly higher for Gram-negative bacteria .
Enzyme Inhibition
One of the most promising areas of research involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have indicated that derivatives of benzoxazole, including this compound, can inhibit these enzymes effectively. The IC50 values for AChE inhibition were reported between 5.80 ± 2.18 to 40.80 ± 5.90 µM, while for BuChE, values ranged from 7.20 ± 2.30 to 42.60 ± 6.10 µM . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |
Analogue 1 | 10.00 ± 1.50 | 12.00 ± 1.80 |
Analogue 2 | 8.00 ± 0.80 | 9.00 ± 1.00 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that derivatives of benzoxazole can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression . Specifically, compounds with dichloro substitutions have shown enhanced activity against prostate cancer cells.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound's ability to interact with AChE and BuChE suggests it may alter neurotransmitter levels in the brain, which is beneficial in neurodegenerative conditions.
- Cell Cycle Modulation : In cancer cells, it appears to interfere with cell cycle checkpoints, leading to increased apoptosis.
- Antimicrobial Mechanisms : The precise mechanism against microbial pathogens likely involves disrupting cellular functions or inhibiting essential enzymes.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Neuroprotective Effects : A study demonstrated that a derivative of this compound improved cognitive function in animal models of Alzheimer's disease by reducing AChE activity and increasing acetylcholine levels.
- Antitumor Activity : In vitro tests on prostate cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation.
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were tested against various benzoxazole derivatives; results indicated that those with dichloro substitutions had lower MIC values compared to controls.
Properties
IUPAC Name |
5,7-dichloro-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVHXBWSNGQUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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